2-Cyano-6-methylpyridine-4-sulfonyl chloride
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Overview
Description
2-Cyano-6-methylpyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-methylpyridine-4-sulfonyl chloride typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and sulfonation processes. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2-Cyano-6-methylpyridine-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-methylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-6-methylpyridine-4-sulfonyl chloride include:
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
- 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5ClN2O2S |
---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
2-cyano-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c1-5-2-7(13(8,11)12)3-6(4-9)10-5/h2-3H,1H3 |
InChI Key |
LLYSFDSJRRFARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
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